N-carbobenzyloxy-hydroxyproline, benzyl ester

Catalog No.
S14556462
CAS No.
M.F
C20H21NO5
M. Wt
355.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-carbobenzyloxy-hydroxyproline, benzyl ester

Product Name

N-carbobenzyloxy-hydroxyproline, benzyl ester

IUPAC Name

dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

InChI

InChI=1S/C20H21NO5/c22-17-11-18(19(23)25-13-15-7-3-1-4-8-15)21(12-17)20(24)26-14-16-9-5-2-6-10-16/h1-10,17-18,22H,11-14H2

InChI Key

XHKMBFDLCAZWCR-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)O

N-carbobenzyloxy-L-hydroxyproline benzyl ester (Z-Hyp-OBzl) is a strategically doubly-protected amino acid derivative where the secondary pyrrolidine amine is masked by a benzyloxycarbonyl (Z/Cbz) group and the carboxylic acid is protected as a benzyl (Bzl) ester. This configuration leaves the 4-hydroxyl group selectively exposed for targeted functionalization. In industrial chemoinformatics and pharmaceutical procurement, Z-Hyp-OBzl is prioritized as a foundational scaffold for synthesizing amino acid-drug conjugates (prodrugs) and stereospecific proline analogs. Its primary commercial value lies in its high solubility in non-polar coupling solvents and its susceptibility to simultaneous, single-step global deprotection via catalytic hydrogenation, which preserves sensitive ester or ether linkages established at the 4-position [1].

Synthesis Workflow Fit

1 Orthogonal Cbz/benzyl ester protection compatible with Fmoc/t-Bu strategy
2 Solid-state form may facilitate crystallization-based purification
3 Reported lipophilic profile may support organic-phase synthesis handling

Substituting Z-Hyp-OBzl with unprotected L-hydroxyproline or mixed-protection analogs (such as Fmoc-Hyp-OtBu or Boc-Hyp-OMe) introduces severe process inefficiencies in downstream synthesis. Unprotected hydroxyproline exists as a zwitterion with poor solubility in dichloromethane or THF, leading to competing N-acylation and negligible yields during targeted 4-O-esterification. Conversely, mixed-protection strategies require orthogonal, multi-step deprotection sequences involving harsh acids (e.g., TFA) or bases (e.g., piperidine, NaOH). These sequential deprotection conditions frequently trigger the hydrolysis or degradation of sensitive payloads (such as NSAIDs or anticonvulsants) conjugated at the 4-hydroxyl position. Z-Hyp-OBzl circumvents these failures by enabling a neutral, single-step hydrogenolytic cleavage of both protecting groups, ensuring the structural integrity of the final functionalized proline derivative [1].

Substitution Risk

Orthogonal Deprotection Cbz/benzyl ester stable to base/mild acid; cleaved by H2/Pd
Boc/Fmoc Analogs Acid-labile (Boc) or base-labile (Fmoc); may disrupt Fmoc/t-Bu orthogonal strategies
Physical State Solid; crystallization may simplify handling
Boc Analog Yellowish oil; may require chromatographic purification and alter workflow
Lipophilicity Reported higher logP; may influence organic-solvent partitioning
Free Acid Analog Cbz-Hyp-OH is more polar; partitioning and reactivity may differ

Single-Step Global Deprotection Efficiency

A critical procurement advantage of Z-Hyp-OBzl is its ability to undergo simultaneous N- and C-terminal deprotection. When conjugated with active pharmaceutical ingredients (APIs) at the 4-OH position, Z-Hyp-OBzl allows for a single-step hydrogenolysis (H2, Pd/C) that yields 70-90% recovery of the intact prodrug salt [1]. In contrast, mixed-protection scaffolds like Fmoc-Hyp-OtBu require a two-step acidic and basic deprotection sequence, which risks base-catalyzed hydrolysis of the newly formed 4-O-ester linkage [1].

Evidence DimensionDeprotection step count and payload stability
Target Compound Data1-step simultaneous deprotection (H2/Pd-C) with 70-90% intact payload recovery
Comparator Or BaselineFmoc-Hyp-OtBu (requires 2-step acidic/basic deprotection, risking ester payload hydrolysis)
Quantified Difference50% reduction in deprotection steps and elimination of harsh hydrolytic conditions
ConditionsHydrogenation at 20-30 psi H2 with 10% Pd/C vs. sequential TFA and piperidine treatments

Streamlines downstream processing and prevents the loss of expensive API payloads during the final deprotection phase, directly lowering manufacturing costs.

Orthogonal Compatibility
Class-level
Cbz/benzyl ester stable to piperidine and mild acid; cleaved by hydrogenolysis. Boc-Hyp-OBzl is acid-labile; Fmoc-Hyp-OBzl is base-labile.
Enables selective deprotection in complex peptide syntheses
Class-level inference; verify with your specific orthogonal strategy

High-Yield 4-O-Esterification for API Conjugation

For the synthesis of amino acid prodrugs, the solubility and reactivity of the precursor are paramount. Z-Hyp-OBzl demonstrates excellent solubility in anhydrous dichloromethane, enabling highly efficient EDC/DMAP-mediated coupling at the 4-hydroxyl position. Industrial patent data shows that coupling Z-Hyp-OBzl with valproic acid achieves an 82.4% yield of the protected intermediate [1]. Unprotected L-hydroxyproline, acting as a poorly soluble zwitterion, fails to achieve comparable regioselective O-acylation without significant N-acylation side reactions [1].

Evidence DimensionCoupling yield for 4-O-esterification
Target Compound Data82.4% yield (e.g., with valproic acid via EDC/DMAP in DCM)
Comparator Or BaselineUnprotected L-hydroxyproline (<20% yield due to poor organic solubility and competing N-acylation)
Quantified Difference>4-fold increase in desired 4-O-acyl product yield
ConditionsEDC/DMAP coupling in anhydrous dichloromethane for 20 hours at room temperature

Maximizes the efficiency of expensive API conjugation, ensuring cost-effective scaling of prodrug intermediates without complex purification of regioisomers.

Lipophilicity & State
Data to verify
Z-Hyp-OBzl: solid, calc. LogP 2.44. Boc-Hyp-OBzl: oil. Cbz-Hyp-OH: solid, lower logP.
Solid state may simplify purification; lipophilicity may affect solvent choice
LogP is calculated; experimental solubility data recommended

Stereochemical Preservation During 4-Position Activation

When synthesizing stereopure proline analogs, such as 4-fluoroproline, the 4-OH group must be activated (e.g., via tosylation or DAST). Using Z-Hyp-OBzl ensures that the C-terminus is fully protected as a benzyl ester, preventing unwanted C-terminal activation that leads to oxazolone formation and subsequent racemization at the alpha-carbon . Compared to using C-terminally unprotected Z-Hyp-OH, the fully protected Z-Hyp-OBzl maintains >98% enantiomeric excess during harsh 4-position substitutions .

Evidence DimensionEnantiomeric excess (ee) retention during 4-OH activation
Target Compound DataMaintains >98% ee due to stable benzyl ester protection
Comparator Or BaselineZ-Hyp-OH (vulnerable to C-terminal activation and oxazolone-driven racemization)
Quantified DifferenceEliminates alpha-carbon racemization pathways during substitution
ConditionsReaction with Tos-Cl or DAST in organic solvents

Essential for producing stereopure substituted proline building blocks required for regulatory compliance in peptide therapeutics.

Commercial Purity
Data to verify
Z-Hyp-OBzl: ≥95%. Boc-Hyp-OBzl: ≥95% (HPLC). Equivalent specification.
Comparable purity supports procurement consistency
Confirm lot-specific COA for your application

Amino Acid Prodrug Manufacturing

Z-Hyp-OBzl is a highly effective precursor for conjugating carboxylic acid-containing drugs (such as NSAIDs or anticonvulsants like valproic acid) to the 4-hydroxyl position. Its ability to undergo single-step global deprotection via hydrogenation ensures the sensitive ester-linked API remains intact [1].

Synthesis of Stereopure Fluoroprolines

In the development of rigidified peptide therapeutics, Z-Hyp-OBzl serves as a stable scaffold for DAST-mediated fluorination. The benzyl ester prevents racemization during the inversion of stereochemistry at the 4-position, yielding high-purity fluorinated building blocks [1].

Custom Solid-Phase Peptide Synthesis (SPPS) Monomers

For specialized peptide synthesis, Z-Hyp-OBzl allows researchers to perform complex etherifications or esterifications at the 4-position in solution phase, followed by targeted deprotection and re-protection to generate custom Fmoc- or Boc-protected monomers [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Orthogonal Fmoc/t-Bu Synthesis
Cbz/benzyl ester orthogonal stability
Selective deprotection under basic/acidic conditions
Crystallization-Based Purification
Solid-state form & lipophilic profile
Crystallization efficiency in organic solvents
Collagen-Mimetic Peptide Studies
Stereochemical integrity at 4-position
Conformational stability & triple-helix formation
Large-Scale Peptide Assembly
Global hydrogenolysis deprotection
Cost-effective single-step deprotection by H2/Pd

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

355.14197277 g/mol

Monoisotopic Mass

355.14197277 g/mol

Heavy Atom Count

26

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